![molecular formula C9H15BrO B2628771 2-[1-(Bromomethyl)cyclopropyl]oxane CAS No. 2138131-11-8](/img/structure/B2628771.png)

2-[1-(Bromomethyl)cyclopropyl]oxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

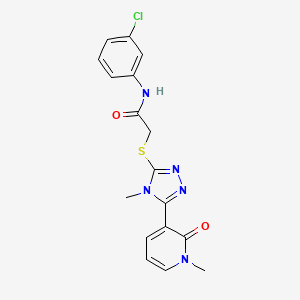

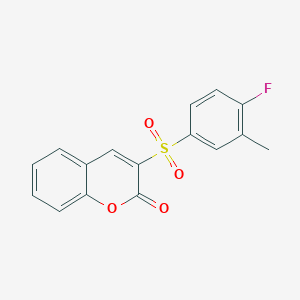

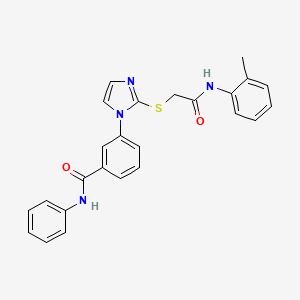

“2-[1-(Bromomethyl)cyclopropyl]oxane” is a chemical compound with the CAS Number: 2138131-11-8 . It has a molecular weight of 219.12 and its IUPAC name is 2-(1-(bromomethyl)cyclopropyl)tetrahydro-2H-pyran .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process gives products in excellent yields within about 3 seconds .Molecular Structure Analysis

The InChI Code for “2-[1-(Bromomethyl)cyclopropyl]oxane” is 1S/C9H15BrO/c10-7-9(4-5-9)8-3-1-2-6-11-8/h8H,1-7H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

“2-[1-(Bromomethyl)cyclopropyl]oxane” is a liquid at room temperature . It is stored at a temperature of +4 degrees Celsius .科学的研究の応用

Synthesis of Oxepines and Pyranosides

- Conversion of Cyclopropane-fused Carbohydrates : A notable application involves converting cyclopropane-fused carbohydrates into oxepines, offering a route to access various septanoside family members. The study highlights the synthesis of 2-bromooxepines through silver(I)-promoted thermal ring expansion and the creation of 2-C-branched pyranosides via cyclopropane ring cleavage under basic conditions, underscoring the versatility of cyclopropane derivatives in synthesizing carbohydrate mimetics (Hewitt & Harvey, 2010).

Biological Evaluation of Bromophenol Derivatives

- Synthesis of Bromophenol Derivatives with Cyclopropyl Moiety : Another research direction explores the synthesis and biological evaluation of bromophenol derivatives incorporating a cyclopropyl group. These derivatives have been identified as effective inhibitors for human carbonic anhydrase and acetylcholinesterase enzymes, highlighting their potential in treating neurological disorders such as Alzheimer's disease (Boztaş et al., 2019).

Diastereoselective Synthesis of Substituted Cyclopropanes

- Water-based Synthesis of Cyclopropanes : An eco-friendly approach for synthesizing substituted cyclopropanes involves a one-pot, three-component reaction in water. This method is notable for its diastereoselectivity and high yield, demonstrating the environmental benefits of aqueous medium reactions (Anand et al., 2016).

Cyclopropanation in Medicinal Chemistry

- Chan-Lam Cyclopropylation : A scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate introduces a method for O-cyclopropylation and N-cyclopropylation, catering to the synthesis of cyclopropyl aryl ethers and amine derivatives. This process, facilitated by copper catalysis, underscores the strategic importance of cyclopropanation in constructing molecules relevant to medicinal chemistry (Derosa et al., 2018).

Regio- and Diastereoselective Carbometalation

- Carbometalation of Cyclopropenes : Research into the carbometalation reactions of cyclopropenes has expanded the toolkit for synthesizing stereodefined cyclopropane derivatives. This method addresses regio-, diastereo-, and enantioselectivity challenges, providing efficient routes to polysubstituted cyclopropanes and illustrating the compound's synthetic versatility (Cohen & Marek, 2022).

Safety And Hazards

The safety data sheet for a similar compound, (Bromomethyl)cyclopropane, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .

特性

IUPAC Name |

2-[1-(bromomethyl)cyclopropyl]oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-7-9(4-5-9)8-3-1-2-6-11-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNPCDZFEHZPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2(CC2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Bromomethyl)cyclopropyl]oxane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2628701.png)